Essential Intermediate in Lercanidipine Synthesis: Direct Evidence from Patent Literature
The compound is a mandatory, non-substitutable intermediate in the synthesis of lercanidipine. In a patented process, 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol (referred to as N-methyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol) is reacted with diketene and other building blocks to construct the lercanidipine molecule. After purification, the final lercanidipine hydrochloride API is obtained with a purity of 85.0% to 99.5% as determined by HPLC [1]. No alternative intermediate is mentioned or implied, indicating its unique and indispensable role.
| Evidence Dimension | Role in Lercanidipine Synthesis |
|---|---|
| Target Compound Data | Essential side-chain intermediate; yields lercanidipine hydrochloride API with 85.0%-99.5% purity after purification [1] |
| Comparator Or Baseline | Alternative intermediates not applicable; compound is the specified side-chain in the patent |
| Quantified Difference | N/A - Unique structural requirement |
| Conditions | Multi-step organic synthesis as described in patent CN102020602A, using HPLC for purity analysis [1] |
Why This Matters
This evidence confirms that sourcing this specific intermediate is a non-negotiable requirement for manufacturing lercanidipine API, directly impacting production feasibility and final drug purity.
- [1] Crystal form of lercanidipine hydrochloride and preparation method thereof and crystal form-containing medicinal composition. Chinese Patent CN102020602A, 2011. View Source
